molecular formula C13H19NO4S B426619 4-methoxy-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide CAS No. 641600-52-4

4-methoxy-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide

Cat. No.: B426619
CAS No.: 641600-52-4
M. Wt: 285.36g/mol
InChI Key: IAJUNHFBXOPERJ-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative of interest in pharmaceutical and chemical research. This compound features a benzenesulfonamide core, a scaffold recognized for its versatility in drug discovery . The structure is elaborated with a 4-methoxy-3-methyl substitution pattern on the benzene ring and an (oxolan-2-ylmethyl) group on the sulfonamide nitrogen. Benzenesulfonamide-containing compounds are frequently investigated for their ability to interact with protein targets; for instance, similar derivatives have been explored as inhibitors of the HIV-1 Capsid protein, demonstrating the therapeutic relevance of this chemical class . The specific stereochemistry and functional groups of this reagent make it a valuable intermediate for medicinal chemists, particularly for structure-activity relationship (SAR) studies, scaffold hopping, and bioisosteric replacement strategies aimed at optimizing the potency and drug-like properties of lead compounds . Researchers can utilize this chemical to develop novel molecular probes or potential therapeutics. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-methoxy-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-10-8-12(5-6-13(10)17-2)19(15,16)14-9-11-4-3-7-18-11/h5-6,8,11,14H,3-4,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJUNHFBXOPERJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methoxy-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with oxolan-2-ylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

4-methoxy-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methoxy or methyl groups, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Organic Synthesis

  • This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of novel compounds with enhanced properties.

Synthesis Methodology

  • The synthesis typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with oxolan-2-ylmethylamine in the presence of a base like triethylamine. This method facilitates the formation of the desired sulfonamide while neutralizing byproducts effectively.

Biological Applications

Antimicrobial Activity

  • Research indicates that 4-methoxy-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide possesses significant antimicrobial properties. Studies have shown it to inhibit bacterial growth by targeting specific enzymatic pathways, similar to other benzenesulfonamides .

Anti-inflammatory Properties

  • The compound has been evaluated for its anti-inflammatory effects. In vivo studies demonstrated substantial inhibition of edema in carrageenan-induced rat models, suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

  • The mechanism involves interactions with biological targets through hydrogen bonding facilitated by the sulfonamide group. This interaction can modulate various cellular processes, impacting inflammation and microbial resistance.

Medical Research Applications

Therapeutic Potential

  • Ongoing studies explore the efficacy and safety of this compound for treating various medical conditions. Its biological activities make it a candidate for further investigation in drug development aimed at inflammatory diseases and infections.

Case Studies

  • Notable case studies have highlighted its potential in inducing apoptosis in cancer cell lines, indicating a promising avenue for cancer therapy. For instance, compounds structurally related to this sulfonamide have shown significant apoptotic effects on MDA-MB-231 breast cancer cells .

Industrial Applications

Pharmaceutical Intermediate

  • In industrial settings, this compound is utilized as an intermediate in the production of pharmaceuticals and agrochemicals. Its stability and reactivity are advantageous for large-scale manufacturing processes.

Agrochemical Development

  • The compound's properties also lend themselves to applications in agrochemicals, where it may be used to develop new formulations aimed at pest control or plant protection strategies.

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the methoxy and methyl groups may influence the compound’s lipophilicity and ability to cross cell membranes. The exact pathways and targets depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzenesulfonamide Derivatives

The following analysis compares the target compound with analogous benzenesulfonamides, focusing on structural features, synthesis routes, and inferred biological activities.

Structural and Physicochemical Comparisons

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Features Evidence Source
Target Compound Oxolan-2-ylmethyl, 4-methoxy, 3-methyl 326.41 Tetrahydrofuran-derived substituent enhances hydrophilicity; potential for CNS penetration due to oxolane ring.
N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide (Compound 6) Quinoline-phenoxy-pyridyl ~450 (estimated) High PPARγ docking affinity (Gold Score = 78.09); hydrogen bonding interactions critical for activity.
4-[1-(4-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide (Compound 9) Chlorobenzoyl-indole, isoxazole N/A Cytotoxic activity against HCT116 (IC₅₀ = 35 μg/mL); superior to 5-FU in some assays.
Sulfamethoxazole-4-thiazolidinone hybrids (7a–l) Thiazolidinone-isoxazole ~350–400 (estimated) Antimicrobial focus; cyclocondensation synthesis with aryl aldehydes.
4-Methyl-N-(2,2,4,4-tetrachloro-5-methyl-3-oxo-8-oxabicyclo[3.2.1]oct-6-en-1-ylmethyl)-benzenesulfonamide Bicyclic octenylmethyl 487.2 Complex steric environment from bicyclic substituent; likely reduced metabolic stability.

Key Observations:

  • The oxolan-2-ylmethyl group in the target compound provides a balance of hydrophilicity and conformational flexibility, contrasting with bulky substituents (e.g., quinoline-phenoxy in Compound 6) or rigid bicyclic systems () .

Biological Activity

4-Methoxy-3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide is an organic compound belonging to the benzenesulfonamide class, characterized by a methoxy group, a methyl group, and an oxolan-2-ylmethyl group attached to a benzenesulfonamide core. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with oxolan-2-ylmethylamine. The process is usually conducted in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. This compound's unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anti-inflammatory domains. The mechanisms of action are attributed to its interactions with specific molecular targets within biological systems.

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. In vitro studies indicate that it can inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant bacteria. For example, similar benzenesulfonamides have demonstrated significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are under investigation, with preliminary findings suggesting that it may modulate inflammatory pathways. The sulfonamide group can form hydrogen bonds with biological molecules, potentially affecting their function and leading to reduced inflammation .

Case Studies and Research Findings

Several studies have explored the efficacy of related compounds, providing insights into the biological activity of this compound:

  • Anticancer Activity : A study on benzenesulfonamide derivatives indicated that modifications to the sulfonamide structure could enhance anticancer activity by targeting specific pathways involved in tumor growth. The unique functional groups present in this compound may similarly influence its effectiveness against cancer cell lines .
  • Mechanistic Studies : Research on related sulfonamide compounds has shown that they can inhibit key enzymes involved in cancer progression, such as carbonic anhydrase IX (CA IX). This suggests that this compound may also exhibit enzyme inhibition properties that could be leveraged for therapeutic purposes .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with related compounds:

Compound NameStructureBiological Activity
4-Methoxy-N-(oxolan-2-ylmethyl)benzenesulfonamideLacks methyl groupReduced reactivity
4-Methoxy-3-methylbenzenesulfonamideLacks oxolan groupDifferent solubility
N-(oxolan-2-ylmethyl)benzenesulfonamideLacks methoxy and methyl groupsSignificantly altered properties

This table illustrates how structural variations can impact biological activity, emphasizing the importance of specific functional groups in enhancing or diminishing efficacy.

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